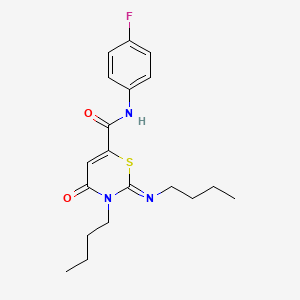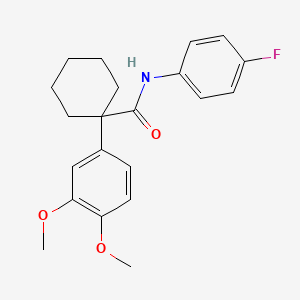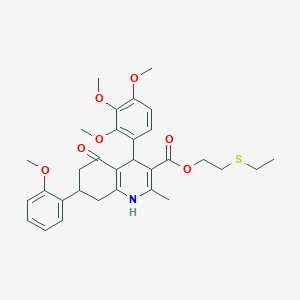![molecular formula C15H9F5N6 B11078020 6-(2-methyl-1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11078020.png)
6-(2-methyl-1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzimidazole ring, the introduction of the pentafluoroethyl group, and the construction of the triazolopyridazine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
6-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE include other triazolopyridazines and benzimidazole derivatives. Examples include:
- 6-(1H-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
- 6-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-TRIFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
Uniqueness
The uniqueness of 6-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentafluoroethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H9F5N6 |
|---|---|
Molecular Weight |
368.26 g/mol |
IUPAC Name |
6-(2-methylbenzimidazol-1-yl)-3-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H9F5N6/c1-8-21-9-4-2-3-5-10(9)25(8)12-7-6-11-22-23-13(26(11)24-12)14(16,17)15(18,19)20/h2-7H,1H3 |
InChI Key |
JSBHOZPRLSEILT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=NN4C(=NN=C4C(C(F)(F)F)(F)F)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-[3-bromo-4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11077952.png)
![N-(2,6-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11077956.png)
![N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide](/img/structure/B11077966.png)
![9,9-Dimethyl-8-phenyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B11077971.png)
![3-[(2-Methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11077980.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11077987.png)

![6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11078015.png)
![N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078027.png)

![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11078037.png)
![2-(2-Furyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11078038.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B11078039.png)
